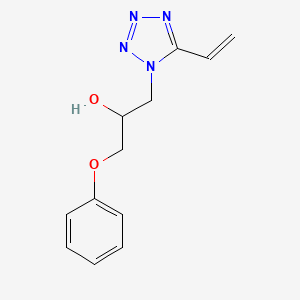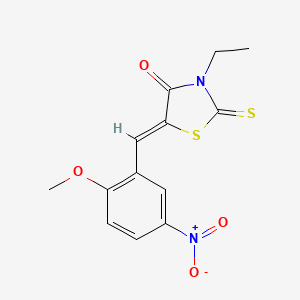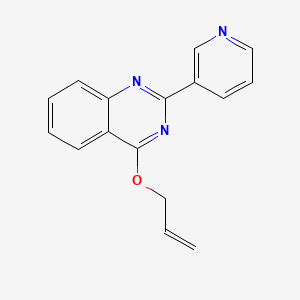
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol (PVTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PVTP is a tetrazole-containing compound that has been synthesized through a multi-step process, and its properties have been extensively studied to determine its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has been found to bind to the cell wall of bacteria and fungi, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal cell wall synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. These effects have been found to be dose-dependent and are influenced by various factors such as pH, temperature, and bacterial or fungal strain.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has several advantages for use in laboratory experiments, including its potent antibacterial and antifungal activity, its relatively low toxicity, and its stability under various conditions. However, this compound also has some limitations, including its high cost of synthesis, its limited solubility in water, and its potential to exhibit cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound in the treatment of various bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been found to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.
Eigenschaften
IUPAC Name |
1-(5-ethenyltetrazol-1-yl)-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-12-13-14-15-16(12)8-10(17)9-18-11-6-4-3-5-7-11/h2-7,10,17H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQPVRYJOAPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=NN1CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869545.png)
![N-cyclopropyl-N-{[1-(3-phenoxypropyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3869557.png)
![4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3869561.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3869568.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B3869582.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)
![(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3869599.png)
![5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3869621.png)

![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)


